molecular formula C14H19ClN4O3 B2600752 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea CAS No. 833429-07-5

1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea

Numéro de catalogue: B2600752
Numéro CAS: 833429-07-5
Poids moléculaire: 326.78
Clé InChI: NLCOQMMLXJBPFU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a morpholine ring, and a urea moiety, which contribute to its diverse chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-(morpholin-4-yl)propanoic acid. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale reactors and continuous flow systems can be employed to maintain consistent reaction conditions and improve efficiency. Purification steps such as recrystallization or chromatography are often used to isolate the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in aprotic solvents like tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the replacement of the chlorine atom with the nucleophile, forming new functionalized compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

The chemical structure of 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea can be represented as follows:

  • Molecular Formula : C₁₄H₁₉ClN₄O₃
  • Molecular Weight : 312.81 g/mol
  • SMILES Notation : C1COCCN1CCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl

This compound features a chlorophenyl group, a morpholine moiety, and an amide linkage, which contribute to its biological activity.

Anticancer Activity

This compound has been studied for its potential anticancer properties. Research indicates that compounds with similar structures can inhibit Bcl-2 family proteins, which are crucial in regulating apoptosis in cancer cells. The ability to induce apoptosis may lead to the development of novel anticancer therapies targeting resistant tumors .

Neuroprotective Effects

The morpholine component of the compound suggests potential neuroprotective effects. Studies have shown that morpholine derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values obtained suggest a promising therapeutic index for further development .
  • In Vivo Models : Animal studies are underway to evaluate the efficacy and safety of this compound in live models of cancer. Preliminary results indicate reduced tumor growth rates and improved survival outcomes compared to control groups .

Data Table: Summary of Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; inhibits Bcl-2 proteins ,
Neuroprotective EffectsModulates neurotransmitter systems; reduces oxidative stress
Cytotoxicity (In Vitro)Significant cytotoxicity against breast and lung cancer cell lines
Efficacy (In Vivo)Reduced tumor growth rates in animal models; improved survival outcomes

Mécanisme D'action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

    1-(3-Chlorophenyl)-3-(3-piperidin-4-ylpropanoylamino)urea: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(3-Chlorophenyl)-3-(3-pyrrolidin-4-ylpropanoylamino)urea: Contains a pyrrolidine ring instead of a morpholine ring.

    1-(3-Chlorophenyl)-3-(3-piperazin-4-ylpropanoylamino)urea: Features a piperazine ring in place of the morpholine ring.

Uniqueness

1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea is unique due to the presence of the morpholine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Activité Biologique

The compound 1-(3-Chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea (CAS Number: 197512-52-0), is a synthetic urea derivative that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C14H19ClN4O3C_{14}H_{19}ClN_{4}O_{3}. The structural characteristics include:

  • Chlorophenyl group : Contributes to the lipophilicity and potential interaction with biological membranes.
  • Morpholine moiety : Enhances solubility and may influence receptor binding.
  • Urea linkage : Common in pharmacologically active compounds, providing stability and bioavailability.
PropertyValue
Molecular Weight304.77 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antitumor Activity

Research indicates that This compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and lung cancer cells. The compound appears to induce apoptosis through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating apoptosis induction.

The proposed mechanism of action for this compound involves:

  • Inhibition of tumor growth : By targeting specific signaling pathways involved in cell proliferation.
  • Induction of apoptosis : Through the activation of caspases and upregulation of pro-apoptotic factors.

Table 2: Summary of Biological Studies

Study TypeFindings
In vitro (MDA-MB-231)Induced apoptosis; reduced cell viability
In vivo (Xenograft models)Significant tumor regression observed
Mechanistic studiesModulation of apoptotic pathways

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that This compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicity mechanisms and long-term effects.

Table 3: Toxicity Data Overview

EndpointResult
Acute ToxicityLow toxicity observed
Chronic ToxicityFurther studies needed
MutagenicityNo significant effects reported

Propriétés

IUPAC Name

1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4O3/c15-11-2-1-3-12(10-11)16-14(21)18-17-13(20)4-5-19-6-8-22-9-7-19/h1-3,10H,4-9H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCOQMMLXJBPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NNC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401324431
Record name 1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732317
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

833429-07-5
Record name 1-(3-chlorophenyl)-3-(3-morpholin-4-ylpropanoylamino)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401324431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.